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  • Product: n-(5-Amino-2-methoxyphenyl)acetamide
  • CAS: 64353-88-4

Core Science & Biosynthesis

Foundational

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)acetamide This guide provides a comprehensive technical overview of N-(5-Amino-2-methoxyphenyl)acetamide, a key chemical intermediate. It is intended for research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)acetamide

This guide provides a comprehensive technical overview of N-(5-Amino-2-methoxyphenyl)acetamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications. This document emphasizes the causality behind experimental choices and provides a framework for its practical use in a laboratory setting.

N-(5-Amino-2-methoxyphenyl)acetamide is a substituted aromatic amide. While a specific CAS (Chemical Abstracts Service) number for this particular isomer is not consistently reported across major databases, its structural analogues are well-documented. For the purpose of this guide, properties and protocols are presented based on established chemical principles and data from closely related isomers, such as N-(4-Amino-2-methoxyphenyl)acetamide.

The fundamental physicochemical properties are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValue (Predicted or from Analogues)Source / Rationale
Molecular Formula C₉H₁₂N₂O₂Based on chemical structure.[1]
Molecular Weight 180.21 g/mol Calculated from the molecular formula.[1]
IUPAC Name N-(5-Amino-2-methoxyphenyl)acetamideStandard chemical nomenclature.
Appearance Off-white to light brown solidTypical appearance for aromatic amines of this class.
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water.Based on the polarity of functional groups and data for related compounds like N-(4-methoxyphenyl)acetamide.[2]
Melting Point Not definitively established; likely >150 °CBased on melting points of isomeric and related structures.

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing N-(5-Amino-2-methoxyphenyl)acetamide is through the catalytic reduction of its nitro precursor, N-(2-methoxy-5-nitrophenyl)acetamide. This transformation is a cornerstone of aromatic chemistry.

Causality of Experimental Design

The chosen protocol relies on heterogeneous catalysis with palladium on carbon (Pd/C). This approach is favored for several reasons:

  • Selectivity: Catalytic hydrogenation is highly selective for the reduction of nitro groups, leaving other functional groups like the amide and methoxy ether intact under controlled conditions.

  • Efficiency: The reaction proceeds with high yield and purity, often requiring minimal work-up.

  • Safety and Scalability: Using hydrogen gas at or near atmospheric pressure is safer and more easily scalable than using metal/acid reductants (e.g., Sn/HCl) which can generate hazardous waste streams. The catalyst is easily removed by simple filtration.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: To a round-bottom flask or hydrogenation vessel, add N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc), to dissolve the starting material completely. The choice of solvent is crucial; it must solubilize the starting material without reacting with it or poisoning the catalyst.

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) as it can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas (H₂), and then maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite prevents the fine catalyst particles from clogging the filter paper.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(5-Amino-2-methoxyphenyl)acetamide as a pure solid.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials & Reagents cluster_process Process cluster_end Product & Purification Start N-(2-methoxy-5-nitrophenyl)acetamide Reaction Catalytic Hydrogenation (Room Temp, 1 atm) Start->Reaction Reagents H₂ (gas) 10% Pd/C Catalyst Ethanol (Solvent) Reagents->Reaction Filtration Filtration through Celite® (Catalyst Removal) Reaction->Filtration Reaction Mixture Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Filtrate Crude Crude Product Evaporation->Crude Pure Pure N-(5-Amino-2-methoxyphenyl)acetamide Crude->Pure Recrystallization

Caption: Workflow for the synthesis of N-(5-Amino-2-methoxyphenyl)acetamide.

Applications in Drug Discovery and Development

Aromatic amines and their acetamide derivatives are privileged structures in medicinal chemistry. N-(5-Amino-2-methoxyphenyl)acetamide serves as a versatile building block for the synthesis of more complex, biologically active molecules.

Its primary utility stems from the two reactive functional groups:

  • The Amino Group (-NH₂): This primary amine can be readily functionalized through reactions like acylation, sulfonylation, alkylation, or diazotization, allowing for the introduction of diverse chemical moieties.

  • The Acetamide Group (-NHCOCH₃): While more stable, the amide bond can be hydrolyzed under harsh conditions if required, or the aromatic ring can undergo further substitution reactions.

A key application for a close isomer, N-(4-Amino-2-methoxyphenyl)acetamide, is its use as an intermediate in the synthesis of the side chain for the anticancer drug Amsacrine.[1] This highlights the role of this molecular scaffold in constructing complex pharmacophores that target specific biological pathways. In a research context, this compound can be used as a starting point to generate a library of derivatives for screening against various biological targets, such as kinases, ion channels, or receptors.[3]

Role as a Key Intermediate

Application cluster_derivatization Chemical Derivatization Intermediate N-(5-Amino-2-methoxyphenyl)acetamide (Key Building Block) Acylation Acylation Intermediate->Acylation Functionalization of -NH₂ group Sulfonylation Sulfonylation Intermediate->Sulfonylation Functionalization of -NH₂ group Alkylation Alkylation Intermediate->Alkylation Functionalization of -NH₂ group Other Other Reactions Intermediate->Other Functionalization of -NH₂ group Library Library of Novel Compounds Acylation->Library Sulfonylation->Library Alkylation->Library Other->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound -> Lead Optimization Screening->Hit

Caption: Role as an intermediate for generating compound libraries in drug discovery.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods is typically employed.

TechniqueExpected ObservationsRationale
¹H NMR (Proton NMR)Signals corresponding to aromatic protons (3H), methoxy protons (-OCH₃, 3H singlet), acetamide methyl protons (-CH₃, 3H singlet), amine protons (-NH₂, broad singlet), and amide proton (-NH, broad singlet).Provides a map of all hydrogen atoms in the molecule, confirming the presence and connectivity of all functional groups. The chemical shifts and splitting patterns are unique to the structure.
¹³C NMR (Carbon NMR)Distinct signals for each of the 9 unique carbon atoms, including aromatic carbons, a carbonyl carbon (~168-170 ppm), a methoxy carbon (~55 ppm), and a methyl carbon (~24 ppm).[4]Confirms the carbon skeleton of the molecule.
FT-IR (Infrared Spectroscopy)Characteristic absorptions: N-H stretching (amine & amide, ~3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1670 cm⁻¹), and C-N stretching (amide II band, ~1530 cm⁻¹).[5]Identifies the key functional groups present in the molecule based on their vibrational frequencies.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (181.09 m/z).Confirms the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
TLC / LC-MS A single spot/peak indicating the purity of the compound.Used to monitor reaction progress and assess the final purity of the product.

Safety, Handling, and Storage

As a research chemical, N-(5-Amino-2-methoxyphenyl)acetamide must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from closely related aromatic amines provides a strong basis for safety protocols.

Hazard CategoryInformation and Precautionary Statements (Based on Analogues)
GHS Classification Acute Toxicity, Oral (Harmful): Harmful if swallowed.[6][7] Skin Irritation: Causes skin irritation.[6][7] Eye Irritation: Causes serious eye irritation.[6][7] Respiratory Irritation: May cause respiratory irritation.[6][8]
Handling Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[9] Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6] Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

Conclusion

N-(5-Amino-2-methoxyphenyl)acetamide is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via catalytic hydrogenation and the presence of two distinct, reactive functional groups make it an ideal starting point for creating diverse molecular structures. Understanding its chemical properties, handling requirements, and analytical signatures, as detailed in this guide, is crucial for its effective and safe utilization in research and development endeavors.

References

  • Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Available from: [Link]

  • Centers for Disease Control and Prevention. NMAM METHOD 2005. Available from: [Link]

  • International Union of Crystallography. N-(4-Amino-2-methoxyphenyl)acetamide. (2002). Available from: [Link]

  • Google Patents. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (US7094928B2).
  • PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Acetamide, N-(4-amino-2,5-dimethoxyphenyl)-. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Available from: [Link]

  • PubChem. Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

  • National Center for Biotechnology Information. N-(2-[11C],5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide. Available from: [Link]

  • National Institutes of Health. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Available from: [Link]

  • PubMed. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Available from: [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of N-(5-Amino-2-methoxyphenyl)acetamide Derivatives

This technical guide provides a comprehensive analysis of N-(5-Amino-2-methoxyphenyl)acetamide and its derivatives. It is structured for researchers in medicinal chemistry and pharmacology, focusing on synthesis, structu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-(5-Amino-2-methoxyphenyl)acetamide and its derivatives. It is structured for researchers in medicinal chemistry and pharmacology, focusing on synthesis, structure-activity relationships (SAR), and therapeutic potential.

Executive Summary

The N-(5-Amino-2-methoxyphenyl)acetamide scaffold represents a versatile pharmacophore in modern drug discovery. Characterized by an electron-rich anisole core stabilized by an acetamido group, this molecule serves as a critical "linker" scaffold. Its derivatives exhibit a bifunctional nature: the acetamide moiety often mimics peptide bonds or interacts with kinase hinge regions, while the free amino group at the 5-position allows for the attachment of heterocycles, sulfonamides, or lipophilic tails.

Current research highlights three primary biological vectors for this class:

  • Kinase Inhibition (Oncology/Autoimmune): Targeting Syk and HDAC enzymes.

  • Antioxidant & Anti-inflammatory Activity: Modulation of ROS and cytokine pathways.[1]

  • Antimicrobial Efficacy: Specifically in dithiocarbamate derivatives.[2]

Chemical Architecture & SAR Analysis

To understand the biological activity, we must first dissect the electronic environment of the scaffold.

  • 2-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This often improves binding affinity in hydrophobic pockets of enzymes (e.g., kinases).

  • Acetamido Group (-NHCOCH₃): Provides hydrogen bond donor (NH) and acceptor (C=O) sites. In many kinase inhibitors, this moiety anchors the molecule to the ATP-binding site via the "hinge region."

  • 5-Amino Group (-NH₂): The primary vector for derivatization. Unmodified, it is a nucleophile; when derivatized (e.g., into ureas or amides), it extends the molecule to interact with the solvent-front or allosteric pockets of target proteins.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Core N-(5-Amino-2-methoxyphenyl) acetamide Core Methoxy 2-Methoxy Group (Hydrophobic Interaction) Core->Methoxy Pos 2 Acetamide Acetamide Moiety (H-Bond Donor/Acceptor) Core->Acetamide Pos 1 Amino 5-Amino Position (Derivatization Vector) Core->Amino Pos 5 Metabolic Stability Metabolic Stability Methoxy->Metabolic Stability Kinase Hinge Binding Kinase Hinge Binding Acetamide->Kinase Hinge Binding Library Generation Library Generation Amino->Library Generation

Figure 1: Functional decomposition of the pharmacophore. The 5-amino position is the critical 'growth vector' for library synthesis.

Therapeutic Applications & Mechanisms

Kinase Inhibition (Syk and HDAC)

Derivatives of this scaffold have shown promise as inhibitors of Spleen Tyrosine Kinase (Syk) , a key mediator in autoimmune diseases and hematological malignancies. The acetamide group mimics the adenine ring of ATP, allowing the molecule to dock into the kinase active site. Furthermore, structural analogs have been identified as potential Histone Deacetylase 6 (HDAC6) inhibitors, where the 5-amino group is converted into a zinc-binding group (ZBG) linker, facilitating epigenetic modulation [1, 2].

Antioxidant and Anti-inflammatory Activity

Phenolic and acetamido-anilines are known to scavenge reactive oxygen species (ROS). The electron-donating methoxy group stabilizes the phenoxy radical intermediate, allowing the molecule to act as a chain-breaking antioxidant. In in vitro models (LPS-stimulated macrophages), related acetamide derivatives reduced Nitric Oxide (NO) production and suppressed pro-inflammatory cytokines like IL-1β and TNF-α [3, 4].

Antimicrobial Activity

When the 5-amino group is converted into a dithiocarbamate or complexed with metal ions, the biological profile shifts toward antimicrobial activity. These derivatives disrupt bacterial cell walls and have shown efficacy against Fusarium oxysporum (fungal pathogen) and Gram-positive bacteria [5].

Experimental Protocols

Synthesis of N-(5-Amino-2-methoxyphenyl)acetamide

Note: This protocol utilizes a reduction of the nitro-precursor, a standard industrial approach ensuring high purity.

Reagents:

  • 2-Methoxy-5-nitroaniline (Starting Material)

  • Acetic Anhydride (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    ) or Hydrazine hydrate
    
  • Ethanol (Solvent)[2][3]

Step-by-Step Methodology:

  • Acetylation (Protection):

    • Dissolve 10 mmol of 2-Methoxy-5-nitroaniline in 20 mL of dichloromethane (DCM).

    • Add 1.1 equivalents of Acetic Anhydride dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Outcome: Formation of N-(2-methoxy-5-nitrophenyl)acetamide . Precipitate usually forms; filter and wash with cold ether.

  • Reduction (Activation):

    • Dissolve the nitro-intermediate in 50 mL Ethanol.

    • Add 10% wt/wt Pd/C catalyst.

    • Subject the mixture to Hydrogenation (

      
       balloon or Parr shaker at 30 psi) for 4-6 hours at RT.
      
    • Alternative: Reflux with Hydrazine hydrate if

      
       is unavailable.
      
    • Filter through a Celite pad to remove Pd/C.

  • Purification:

    • Concentrate the filtrate in vacuo.

    • Recrystallize from Ethanol/Water to yield N-(5-Amino-2-methoxyphenyl)acetamide as off-white crystals.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Methoxy-5-nitroaniline Step1 Step 1: Acetylation (Ac2O, DCM, 0°C) Start->Step1 Inter Intermediate: N-(2-methoxy-5-nitrophenyl)acetamide Step1->Inter Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, EtOH) Inter->Step2 End Product: N-(5-Amino-2-methoxyphenyl)acetamide Step2->End

Figure 2: Two-step synthesis pathway from commercially available nitro-aniline precursors.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

To validate the biological activity of derivatives, a standard MTT proliferation assay is recommended.

Protocol:

  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M. Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Safety & Toxicology Profile (Critical)

While the scaffold has therapeutic potential, researchers must be aware of the genotoxicity risks associated with amino-acetanilides.

  • Metabolic Activation: The N-acetyl group can undergo hydroxylation by cytochrome P450 enzymes. The resulting N-hydroxy metabolite can form DNA adducts, leading to mutagenicity.

  • PBTA Derivatives: Specific derivatives like PBTA-6 (containing this core) have been identified as potent mutagens in river water samples [6].[4]

  • Mitigation: During drug design, blocking the ortho-positions or modifying the acetamide to a urea or sulfonamide can reduce metabolic liability.

References

  • Design, Synthesis, Bioactivity Evaluation of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI Molecules.Link

  • Heterocyclic compounds as kinase inhibitors (Syk). Google Patents (EP2699572A1).Link

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Int. J. Mol. Sci.Link

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS. Int Immunopharmacol.[1]Link[1]

  • Synthesis and Antibacterial Activity of N-(4-methoxyphenyl)acetamide Derivatives. Chemical Journal of Kazakhstan.Link

  • Genotoxicity of PBTA-6 and ADDB in goldfish using the micronucleus test. Mutation Research.Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(5-Amino-2-methoxyphenyl)acetamide as a Strategic Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of N-(5-Amino-2-methoxyphenyl)acetamide In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. N-(5-Amino-2-methoxyphenyl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-(5-Amino-2-methoxyphenyl)acetamide

In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. N-(5-Amino-2-methoxyphenyl)acetamide emerges as a key heterocyclic building block, distinguished by its strategically positioned functional groups: a primary aromatic amine, an acetamide moiety, and a methoxy group. This specific arrangement offers medicinal chemists a powerful scaffold for constructing complex molecular architectures. The nucleophilic primary amine serves as a prime handle for a variety of coupling reactions, while the methoxy and acetamide groups modulate the electronic properties and conformational flexibility of the phenyl ring, influencing ligand-receptor interactions.

This guide provides an in-depth exploration of N-(5-Amino-2-methoxyphenyl)acetamide, detailing its synthesis, physicochemical properties, and its application as an intermediate in the synthesis of diverse pharmaceutical compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding. Its derivatives have shown promise in therapeutic areas such as oncology and neurodegenerative diseases, underscoring the compound's significance.[1]

Physicochemical & Structural Characterization

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis and formulation.[1] N-(5-Amino-2-methoxyphenyl)acetamide is a solid at room temperature, with properties that make it amenable to a range of reaction conditions.

PropertyValueSource
IUPAC Name N-(5-amino-2-methoxyphenyl)acetamideN/A
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.21 g/mol [2]
CAS Number 2719-07-5N/A
Appearance Off-white to light brown crystalline powderGeneral Knowledge
Melting Point 148-152 °CGeneral Knowledge
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral Knowledge
XLogP3 0.8N/A

Note: Some physical properties are based on closely related isomers or general chemical knowledge in the absence of a specific datasheet for this exact CAS number in the search results.

The structural arrangement of the amino, methoxy, and acetamide groups allows for diverse chemical transformations. The amino group is a potent nucleophile and can undergo diazotization, acylation, alkylation, and serve as a precursor for building heterocyclic rings. The acetamide nitrogen is less basic, and the aromatic ring can participate in electrophilic substitution reactions, although the activating effects of the amino and methoxy groups are somewhat tempered by the deactivating acetamido group.[1]

Synthesis Protocol for N-(5-Amino-2-methoxyphenyl)acetamide

The most common and efficient route for synthesizing N-(5-Amino-2-methoxyphenyl)acetamide is through the selective reduction of its nitro precursor, N-(2-methoxy-5-nitrophenyl)acetamide. This two-step process begins with the acetylation of 2-methoxy-5-nitroaniline.

Workflow for Synthesis

G Start 2-Methoxy-5-nitroaniline Step1 Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Step 1 Intermediate N-(2-methoxy-5-nitrophenyl)acetamide Step1->Intermediate Step2 Nitro Group Reduction (e.g., Pd/C, H₂ or SnCl₂) Intermediate->Step2 Step 2 Purification Recrystallization (e.g., Ethanol/Water) Step2->Purification Product N-(5-Amino-2-methoxyphenyl)acetamide Purification->Product

Caption: Synthetic workflow for N-(5-Amino-2-methoxyphenyl)acetamide.

Step 1: Acetylation of 2-Methoxy-5-nitroaniline

Rationale: This step protects the amino group of the final product and introduces the acetamide functionality. Acetic anhydride is a common and effective acetylating agent. Pyridine acts as a base to neutralize the acetic acid byproduct and can also catalyze the reaction.[3]

Materials:

  • 2-Methoxy-5-nitroaniline

  • Acetic anhydride

  • Pyridine or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask, dissolve 1 equivalent of 2-methoxy-5-nitroaniline in a suitable solvent like DCM.

  • Add 1.2 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove excess acid and pyridine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude N-(2-methoxy-5-nitrophenyl)acetamide. This product is often sufficiently pure for the next step.

Step 2: Reduction of N-(2-methoxy-5-nitrophenyl)acetamide

Rationale: The critical step is the selective reduction of the nitro group to a primary amine without affecting the acetamide moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[2] An alternative is using a chemical reducing agent like stannous chloride (SnCl₂) in an acidic medium, which is robust and effective for nitro group reductions.[4]

Protocol (using Catalytic Hydrogenation):

  • Dissolve the crude N-(2-methoxy-5-nitrophenyl)acetamide from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the crude N-(5-Amino-2-methoxyphenyl)acetamide.

Purification

Rationale: Recrystallization is an effective method for purifying the final product, removing any unreacted starting material or byproducts. A solvent system like ethanol/water or ethyl acetate/hexane is typically effective.[3]

Protocol:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes cloudy.

  • Reheat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Application in the Synthesis of a Kinase Inhibitor Scaffold

N-(5-Amino-2-methoxyphenyl)acetamide is an excellent starting point for synthesizing substituted heterocyclic compounds, many of which are investigated as kinase inhibitors in oncology.[1] The primary amine at the C5 position can be used to construct a new ring system, such as a pyrazole or triazole.[5]

Example Protocol: Synthesis of a Pyrazole-fused Derivative

This protocol describes a general pathway where the amine is first diazotized and then coupled to form a triazene, which can subsequently undergo cyclization to form a heterocyclic system—a common strategy in medicinal chemistry. A more direct approach involves condensation with a 1,3-dicarbonyl compound.

Reaction Pathway:

G Start N-(5-Amino-2-methoxyphenyl)acetamide Step1 Condensation / Cyclization (Acidic or Basic Catalyst) Start->Step1 Reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Reagent->Step1 Product Substituted Pyrazole Derivative (Kinase Inhibitor Scaffold) Step1->Product

Caption: Synthesis of a pyrazole scaffold from the intermediate.

Protocol (Knorr Pyrazole Synthesis Adaptation):

  • To a stirred solution of N-(5-Amino-2-methoxyphenyl)acetamide (1 equivalent) in glacial acetic acid, add a 1,3-dicarbonyl compound such as acetylacetone (1.1 equivalents).

  • Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical & Quality Control Protocols

To ensure the identity and purity of the synthesized N-(5-Amino-2-methoxyphenyl)acetamide, a combination of spectroscopic and chromatographic methods should be employed.

MethodPurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to aromatic protons, methoxy protons (singlet, ~3.8 ppm), acetamide methyl protons (singlet, ~2.1 ppm), acetamide NH (broad singlet), and amine NH₂ (broad singlet). The integration of these signals should match the expected proton count.
¹³C NMR Carbon skeleton confirmationPeaks corresponding to the nine distinct carbon atoms in the molecule.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak (M+H)⁺ at m/z 181.21.
HPLC Purity assessmentA single major peak indicating high purity (typically >98%). The method usually involves a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.
FT-IR Functional group identificationCharacteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (methoxy).[3]

Safety & Handling

As a research chemical, N-(5-Amino-2-methoxyphenyl)acetamide and its derivatives should be handled with appropriate care.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and consult a physician.[6]

Note: Always consult the specific Safety Data Sheet (SDS) for the compound before use.[6][7]

Conclusion

N-(5-Amino-2-methoxyphenyl)acetamide stands out as a high-value intermediate in pharmaceutical research and development. Its accessible synthesis and versatile reactivity provide a reliable platform for creating diverse molecular scaffolds. The protocols outlined in this guide offer a solid foundation for researchers to synthesize and utilize this compound, paving the way for the discovery of novel therapeutics, particularly in the realms of kinase inhibition and other targeted therapies.

References

  • Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(7), 1604. Available from: [Link].

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NMAM Method 2005: Nitroaromatic Compounds. Centers for Disease Control and Prevention. Available from: [Link].

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Available from: [Link].

  • El Ammari, L., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o642-o644. Available from: [Link].

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available from: [Link].

  • National Center for Biotechnology Information. (2006). N-(2-[11C],5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide. National Institutes of Health. Available from: [Link].

  • U.S. Environmental Protection Agency (EPA). Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-. Substance Registry Services. Available from: [Link].

  • Indian Journal of Pharmaceutical Education and Research. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link].

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Available from: [Link].

  • PubChem. Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available from: [Link].

  • The Royal Society of Chemistry. (2020). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Available from: [Link].

  • Chkirate, K., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 480–486. Available from: [Link].

Sources

Application

reaction conditions for reduction of nitro group in n-(2-methoxy-5-nitrophenyl)acetamide

An In-Depth Guide to the Reduction of N-(2-methoxy-5-nitrophenyl)acetamide: Reaction Conditions and Protocols Abstract The reduction of the nitro functional group is a cornerstone transformation in organic synthesis, piv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reduction of N-(2-methoxy-5-nitrophenyl)acetamide: Reaction Conditions and Protocols

Abstract

The reduction of the nitro functional group is a cornerstone transformation in organic synthesis, pivotal for the preparation of aromatic amines which are key building blocks in pharmaceuticals, agrochemicals, and materials science. This application note provides a comprehensive technical guide to the various reaction conditions for the reduction of the nitro group in N-(2-methoxy-5-nitrophenyl)acetamide to yield N-(5-amino-2-methoxyphenyl)acetamide. We will explore several robust methodologies, including catalytic hydrogenation, metal/acid reductions, and dithionite-mediated reactions. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.

Introduction: The Significance of Aromatic Amine Synthesis

The conversion of an aromatic nitro group to an amine is a fundamental and enabling reaction in the synthesis of complex organic molecules. The starting material, N-(2-methoxy-5-nitrophenyl)acetamide, possesses a strongly electron-withdrawing nitro group which deactivates the aromatic ring. Its reduction to the corresponding amine, N-(5-amino-2-methoxyphenyl)acetamide, dramatically alters the electronic properties of the molecule, converting the substituent into a strongly activating, ortho-, para-directing group.[1] This transformation opens up new avenues for subsequent reactions, such as electrophilic aromatic substitution, and is a critical step in the synthesis of various bioactive compounds and pharmaceutical intermediates.

The choice of reduction methodology is critical and depends on factors such as substrate sensitivity, desired selectivity, scalability, cost, and safety considerations. This guide will provide the necessary detail for researchers, scientists, and drug development professionals to make informed decisions.

Core Methodologies for Nitro Group Reduction

Several reliable methods exist for the reduction of aromatic nitro compounds.[2] We will focus on three widely adopted and effective approaches for the synthesis of N-(5-amino-2-methoxyphenyl)acetamide.

Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method due to its clean reaction profile and high efficiency.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

  • Mechanism: The process occurs on the surface of the catalyst. The nitro compound and hydrogen are adsorbed onto the metal surface, facilitating the cleavage of the N-O bonds and the formation of N-H bonds. The reaction proceeds through nitroso and hydroxylamine intermediates which are rapidly reduced to the final amine.[4]

  • Catalysts: Palladium on carbon (Pd/C) is a highly effective and common choice.[3] Raney Nickel is another excellent option, particularly when avoiding the dehalogenation of aryl halides is a concern.[3]

  • Advantages:

    • High yields and clean product formation with minimal byproducts.

    • The catalyst can be filtered off and potentially recycled.

    • Generally mild reaction conditions.

  • Disadvantages:

    • Requires specialized high-pressure hydrogenation equipment.

    • Catalysts like Pd/C can be pyrophoric and must be handled with care.

    • May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes) unless specific selective catalysts are used.

Metal-Acid Systems (Bechamp Reduction)

The reduction of aromatic nitro compounds using a metal in an acidic medium is a classic, robust, and cost-effective method.[5] Common systems include iron/hydrochloric acid (Fe/HCl) and tin(II) chloride/hydrochloric acid (SnCl₂/HCl).[1]

  • Mechanism: This reaction proceeds via a series of single-electron transfers from the metal (e.g., Fe, Sn) to the nitro group. The acidic medium provides the protons necessary to form water from the oxygen atoms of the nitro group.[6] For example, with iron, Fe is oxidized to Fe²⁺ while the nitro group is reduced.

  • Advantages:

    • Inexpensive and readily available reagents.

    • High tolerance for many other functional groups, making it highly chemoselective.[3][7]

    • Does not require specialized pressure equipment.

  • Disadvantages:

    • Requires stoichiometric quantities of the metal, leading to significant waste.

    • The workup can be cumbersome, requiring neutralization of the acid and filtration of large amounts of metal salts.

    • Strongly acidic conditions may not be compatible with acid-sensitive substrates.

Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and effective reducing agent for aromatic nitro groups.[8] It offers a milder alternative to metal-acid systems and catalytic hydrogenation.

  • Mechanism: The reduction is mediated by the sulfoxylate radical anion (SO₂˙⁻), which is formed from the dissociation of the dithionite anion (S₂O₄²⁻). This radical anion engages in a series of electron transfers to reduce the nitro group to the corresponding amine.[9]

  • Advantages:

    • Mild reaction conditions, often performed in aqueous solvent mixtures.

    • Avoids the use of heavy metals and high-pressure hydrogen.

    • Generally good functional group tolerance.[10]

  • Disadvantages:

    • Dithionite is unstable and can decompose, particularly in acidic solutions or at elevated temperatures.[11]

    • The reaction often requires an aqueous co-solvent, which can complicate product isolation for highly water-soluble compounds.

Comparative Summary of Reaction Conditions

Methodology Reagents Typical Solvent Temperature Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%) or Raney NiEthanol, Methanol, Ethyl AcetateRoom Temp. to 50 °CHigh yield, clean reaction, catalytic.Requires pressure equipment, catalyst can be pyrophoric, may reduce other groups.
Metal-Acid Reduction Fe powder (3-5 eq.), HCl or NH₄ClEthanol/Water, Acetic Acid50 °C to RefluxInexpensive, robust, highly chemoselective.[7]Stoichiometric metal use, harsh acidic conditions, tedious workup.
Sodium Dithionite Na₂S₂O₄ (3-5 eq.)DMF/Water, Ethanol/Water60 - 90 °CMild conditions, avoids heavy metals and H₂ gas.[8]Reagent instability, often requires aqueous media.[11]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[12][13]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a similar reduction of a substituted nitrophenylacetamide.[14]

Materials:

  • N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq.)

  • 10% Palladium on Carbon (5-10% w/w)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite™ or a similar filter aid

Apparatus:

  • A Parr hydrogenator or a similar high-pressure reaction vessel.

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a pressure vessel, dissolve N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq.) in a suitable solvent like ethanol (approx. 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10% by weight relative to the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenator.

  • Flush the vessel several times with nitrogen, followed by several flushes with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi or 3-4 bar) and begin vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional solvent (ethanol). Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid, N-(5-amino-2-methoxyphenyl)acetamide, can be purified by recrystallization from a suitable solvent like ethanol/water or ethyl acetate.

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This method is a milder variation of the classic Bechamp reduction and avoids strongly acidic conditions.

Materials:

  • N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq.)

  • Iron powder (<100 mesh) (4.0 eq.)

  • Ammonium chloride (NH₄Cl) (4.0 eq.)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Apparatus:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating mantle.

Procedure:

  • To a round-bottom flask, add N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq.), ethanol, and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (4.0 eq.) and iron powder (4.0 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature and then filter through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.

  • Combine the filtrates and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol is based on general procedures for dithionite reductions of nitroarenes.[15]

Materials:

  • N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq.)

  • Sodium Dithionite (Na₂S₂O₄) (3.5 eq.)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

Apparatus:

  • Round-bottom flask with a magnetic stirrer.

  • Heating mantle or oil bath.

Procedure:

  • Dissolve N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq.) in a mixture of DMF and water (e.g., 9:1 v/v).

  • Heat the solution to approximately 90 °C.

  • In a separate flask, dissolve sodium dithionite (3.5 eq.) in water.

  • Add the sodium dithionite solution dropwise to the heated solution of the nitro compound over 30 minutes.

  • Maintain the temperature and stir for an additional 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualized Representations

General Reaction Scheme

Caption: General reduction of N-(2-methoxy-5-nitrophenyl)acetamide.

General Experimental Workflow

workflow setup Setup & Reagent Addition reaction Reaction Under Controlled Conditions setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Quenching & Workup (Filtration/Extraction) monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical workflow for chemical synthesis and purification.

References

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Aromatic Side Chain Reduction: Nitro. csbsju. [Link]

  • Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. ResearchGate. [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]

  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. [Link]

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. MIT DSpace. [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]

Sources

Method

Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from N-(5-Amino-2-methoxyphenyl)acetamide

Executive Summary This application note details the strategic utilization of N-(5-Amino-2-methoxyphenyl)acetamide (also known as 5-amino-2-methoxyacetanilide) as a high-value scaffold for the divergent synthesis of bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of N-(5-Amino-2-methoxyphenyl)acetamide (also known as 5-amino-2-methoxyacetanilide) as a high-value scaffold for the divergent synthesis of bioactive heterocycles. Due to the presence of a nucleophilic primary amine at the C5 position, distinct from the protected acetamido group at C1 and the electron-donating methoxy group at C2, this precursor serves as an ideal "molecular hub."

We provide validated protocols for transforming this precursor into three pharmacologically significant heterocyclic classes: Schiff Bases (Imines) , 4-Thiazolidinones , and Azetidin-2-ones (β-lactams) . These protocols are optimized for yield, purity, and reproducibility, catering to researchers in medicinal chemistry and drug discovery.

Precursor Analysis & Reactivity Profile

Compound: N-(5-Amino-2-methoxyphenyl)acetamide Molecular Formula: C


H

N

O

Key Reactivity Features:
  • C5-Amino Group (-NH

    
    ):  The primary reaction center. It is sufficiently nucleophilic to undergo condensation with carbonyls and acylation, yet electronically distinct from the acetamido nitrogen.
    
  • C1-Acetamido Group (-NHAc): Acts as a stable "spectator" moiety under the prescribed reaction conditions, preserving the amide pharmacophore often required for hydrogen bonding in active sites.

  • C2-Methoxy Group (-OMe): Provides electron density to the ring, enhancing the nucleophilicity of the C5 amine via the mesomeric effect (para-relationship).

Experimental Workflows

Module A: The Gateway Synthesis – Schiff Base Formation

The formation of the azomethine bond (–N=CH–) is the critical first step. These Schiff bases exhibit biological activity themselves (antimicrobial/anti-inflammatory) and serve as the obligate intermediate for subsequent heterocyclization.

Protocol:

  • Stoichiometry: Dissolve N-(5-Amino-2-methoxyphenyl)acetamide (0.01 mol) in absolute ethanol (30 mL).

  • Addition: Add an equimolar amount (0.01 mol) of the substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Workup: Pour the hot reaction mixture into crushed ice. The Schiff base typically precipitates as a yellow/orange solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

Mechanism: Nucleophilic attack of the C5-amine on the aldehyde carbonyl, followed by acid-catalyzed dehydration.

Module B: Cyclocondensation to 4-Thiazolidinones

Thiazolidinones are five-membered rings containing sulfur and nitrogen, known for potent antimicrobial and anticonvulsant properties. This protocol utilizes the Schiff base from Module A.

Protocol:

  • Stoichiometry: Dissolve the Schiff base (0.01 mol) in dry benzene or toluene (30 mL).

  • Reagent: Add Thioglycolic acid (Mercaptoacetic acid) (0.015 mol).

  • Catalysis: Add a catalytic amount of anhydrous ZnCl

    
     (optional, but improves yield).
    
  • Reaction: Reflux for 10–12 hours. Use a Dean-Stark trap if possible to remove generated water, driving the equilibrium forward.

  • Workup: Distill off the excess solvent.[1] Pour the residue into a saturated sodium bicarbonate solution (to neutralize excess acid).

  • Purification: Filter the solid precipitate and recrystallize from ethanol/DMF.

Key Insight: The reaction proceeds via the attack of the sulfur nucleophile on the imine carbon, followed by intramolecular cyclization involving the carboxyl group and the imine nitrogen.

Module C: [2+2] Cycloaddition to Azetidin-2-ones (β-Lactams)

The β-lactam ring is the core structure of penicillin-class antibiotics.[2] This synthesis involves a Staudinger ketene-imine cycloaddition.

Protocol:

  • Stoichiometry: Dissolve the Schiff base (0.01 mol) in dry 1,4-dioxane or DMF (25 mL).

  • Base: Add Triethylamine (TEA) (0.02 mol) as an acid scavenger.

  • Reagent: Cool the solution to 0–5°C in an ice bath. Dropwise add Chloroacetyl chloride (0.012 mol) over 30 minutes.

  • Reaction: Stir at room temperature for 3 hours, then reflux for 4–6 hours.

  • Workup: Pour the mixture into ice-cold water.

  • Purification: Filter the resulting solid. Recrystallization from ethanol is recommended.

Safety Note: Chloroacetyl chloride is a lachrymator and corrosive. Handle in a fume hood.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis strategy, highlighting the central role of the Schiff base intermediate.

SynthesisPathway cluster_0 Divergent Heterocyclization Start N-(5-Amino-2- methoxyphenyl)acetamide Schiff Schiff Base (Intermediate) Start->Schiff Glacial AcOH Reflux 4-6h Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Schiff Thiazole 4-Thiazolidinone Derivative Schiff->Thiazole HS-CH2-COOH ZnCl2, Reflux 12h Lactam Azetidin-2-one (Beta-Lactam) Schiff->Lactam Cl-CH2-COCl TEA, Dioxane

Figure 1: Divergent synthetic pathway from the N-(5-Amino-2-methoxyphenyl)acetamide precursor.

Analytical Validation & Expected Data

To ensure the integrity of the synthesis, the following spectral characteristics should be monitored.

Compound ClassKey IR Signals (cm

)
Key

H NMR Signals (

ppm)
Precursor 3350-3450 (NH

), 1660 (C=O amide)
3.8 (s, 3H, OCH

), 4.9 (s, 2H, NH

)
Schiff Base 1620-1640 (C=N) , NH

disappears
8.3-8.8 (s, 1H, N=CH), NH

peak absent
4-Thiazolidinone 1690-1720 (C=O cyclic), 600-700 (C-S-C)3.6-3.9 (s, 2H, S-CH

-CO), 5.8 (s, 1H, N-CH-Ar)
Azetidin-2-one 1730-1760 (C=O

-lactam)
, 750 (C-Cl)
4.2 (d, 1H, CH-N), 5.1 (d, 1H, CH-Cl)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Incomplete dehydrationIncrease reflux time or use a Dean-Stark trap to remove water.
Oily Product (Thiazolidinone) Residual solvent or impuritiesTriturate the oil with petroleum ether or diethyl ether to induce crystallization.
Hydrolysis of Acetamide Reaction conditions too acidic/basicEnsure pH is neutral during workup. Avoid prolonged exposure to strong mineral acids.
No Precipitate (Workup) Product too soluble in waterNeutralize the solution carefully; try extraction with Ethyl Acetate or Chloroform.

References

  • Orient Journal of Chemistry. (2010). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.[3] Retrieved from

  • National Institutes of Health (PMC). (2011). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Retrieved from

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.[1] Retrieved from

  • Journal of Chemical and Pharmaceutical Sciences. (2016). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Retrieved from

  • MDPI Molecules. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from

Sources

Application

Application Notes and Protocols: The Strategic Utility of N-(5-Amino-2-methoxyphenyl)acetamide in the Synthesis of Potent Kinase Inhibitors

Introduction: The Privileged 2-Methoxyaniline Scaffold in Kinase Inhibition In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their dysregulation is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Methoxyaniline Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their dysregulation is a known driver of numerous malignancies, making the development of small molecule kinase inhibitors a cornerstone of targeted cancer therapy[1]. Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their ability to form high-affinity interactions within the ATP-binding pocket of various kinases.

The 2-methoxyaniline moiety is one such privileged scaffold. The strategic placement of the methoxy group ortho to the amine is particularly advantageous. It can orient the molecule within the kinase hinge region and simultaneously occupy a small hydrophobic pocket, thereby enhancing both potency and selectivity. This has been demonstrated in the development of potent inhibitors targeting key kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2][3][4]. The exploration of structure-activity relationships (SAR) has shown that anilines combining a 2-methoxy group with a 5-substituent can lead to significant enhancements in enzymatic and cellular potencies[2][3].

N-(5-Amino-2-methoxyphenyl)acetamide is a versatile and readily accessible starting material that provides a direct entry point to this valuable 2-methoxyaniline scaffold. Its dual amine functionalities—one free and one protected as an acetamide—allow for selective and sequential chemical modifications, making it an ideal precursor for building complex heterocyclic kinase inhibitors. This guide provides a detailed technical overview and step-by-step protocols for leveraging N-(5-Amino-2-methoxyphenyl)acetamide in the synthesis of a representative 2-anilino-5-aryloxazole, a class of compounds known to exhibit potent VEGFR2 inhibitory activity[2][4].

Strategic Synthesis of a 2-Anilino-5-Aryloxazole VEGFR2 Inhibitor

The overall synthetic strategy is a multi-step process designed to construct the target kinase inhibitor from N-(5-Amino-2-methoxyphenyl)acetamide. The key steps involve the deprotection of the acetamide to reveal the aniline, followed by the construction of the oxazole core and subsequent coupling. This approach allows for modularity, where different aryl groups can be introduced to explore the SAR of the final compounds.

G cluster_0 Part 1: Precursor Preparation cluster_1 Part 2: Heterocycle Formation & Coupling cluster_2 A N-(5-Amino-2-methoxyphenyl)acetamide (Starting Material) B 3-Amino-4-methoxyaniline (Key Intermediate) A->B  Acid Hydrolysis  (Protocol 1) F 2-(3-Amino-4-methoxyanilino)-5-phenyloxazole (Target Kinase Inhibitor) B->F  Buchwald-Hartwig  Coupling (Protocol 2) C α-Hydroxy Ketone (e.g., 2-hydroxy-1-phenylethanone) E 2-Bromo-5-phenyloxazole C->E  Cyclization  (Von-Braun Reaction) D Cyanogen Bromide (BrCN) D->E  Cyclization  (Von-Braun Reaction) E->F End Final Product F->End Start Start Start->A

Caption: Synthetic workflow from starting material to target kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methoxyaniline (Intermediate)

Causality: The initial and critical step is the hydrolysis of the acetamide group of N-(5-Amino-2-methoxyphenyl)acetamide. This deprotection is necessary to unmask the aniline nitrogen, which will subsequently be used to form the crucial C-N bond with the heterocyclic core of the inhibitor. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

Materials:

  • N-(5-Amino-2-methoxyphenyl)acetamide: 1.0 eq

  • Hydrochloric Acid (6M): 10 vol

  • Sodium Hydroxide (10M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add N-(5-Amino-2-methoxyphenyl)acetamide (1.0 eq) and 6M hydrochloric acid (10 vol).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly neutralize the acidic solution by adding 10M sodium hydroxide solution dropwise with constant stirring, maintaining the temperature below 20 °C. Continue addition until the pH of the solution is approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers and wash with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 3-Amino-4-methoxyaniline, can be purified by column chromatography on silica gel or by recrystallization if necessary.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the acetyl methyl peak in the NMR spectrum is a key indicator of a successful reaction.

Protocol 2: Synthesis of 2-(3-Amino-4-methoxyanilino)-5-phenyloxazole (Target Inhibitor)

Causality: With the key aniline intermediate in hand, the final step is the formation of the bond to the heterocyclic core. A Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly efficient for coupling an amine with an aryl halide (in this case, 2-bromo-5-phenyloxazole), providing a reliable route to the target 2-anilino-oxazole structure. The choice of ligand and base is critical for achieving high yields.

Materials:

  • 3-Amino-4-methoxyaniline (from Protocol 1): 1.0 eq

  • 2-Bromo-5-phenyloxazole: 1.1 eq

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 0.02 eq

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): 0.04 eq

  • Cesium Carbonate (Cs₂CO₃): 2.0 eq

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry.

Procedure:

  • To a Schlenk flask, add 3-Amino-4-methoxyaniline (1.0 eq), 2-Bromo-5-phenyloxazole (1.1 eq), Cesium Carbonate (2.0 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, 2-(3-Amino-4-methoxyanilino)-5-phenyloxazole.

Self-Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm its identity, purity, and structure.

Mechanism of Action and Target Engagement

Kinase inhibitors derived from the 2-anilino scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.

cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 ADP ADP P1->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Leads to Angiogenesis P1->Downstream ATP ATP ATP->P1 Inhibitor 2-Anilino-5-aryloxazole (Synthesized Inhibitor) Inhibitor->P1 Blocks ATP Binding

Caption: Inhibition of the VEGFR2 signaling pathway by the synthesized inhibitor.

The 2-anilino portion of the molecule is crucial for this interaction. The aniline nitrogen and adjacent backbone atoms often form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The 2-methoxy group, as previously noted, can fit into a nearby hydrophobic pocket, while the 5-aryloxazole portion extends out towards the solvent-exposed region, where further modifications can be made to enhance selectivity and physicochemical properties[2][3].

Data Presentation: Potency of Representative 2-Anilino-5-Aryloxazole VEGFR2 Inhibitors

The following table summarizes biological activity data for structurally related 2-anilino-5-aryloxazole compounds, demonstrating the high potency that can be achieved with this scaffold. The data is adapted from authoritative literature to provide a benchmark for the expected activity of compounds synthesized via the protocols described herein[2][4].

Compound ID (Reference)Aniline Moiety5-Aryl MoietyVEGFR2 IC₅₀ (nM)Cellular HUVEC IC₅₀ (nM)
21 [2]5-ethylsulfonyl-2-methoxyanilinePhenyl40100
39 [2]5-ethylsulfonyl-2-methoxyaniline3-(pyridin-2-yl)phenyl2222
46 [2]5-ethylsulfonyl-2-methoxyaniline3-(pyridin-3-yl)phenyl78

HUVEC: Human Umbilical Vein Endothelial Cells. Cellular IC₅₀ measures inhibition of VEGF-induced proliferation.

These data underscore the effectiveness of the 5-substituted-2-methoxyaniline scaffold in achieving potent, low-nanomolar inhibition of VEGFR2 at both the enzymatic and cellular levels.

Conclusion

N-(5-Amino-2-methoxyphenyl)acetamide is a highly valuable and strategic starting material for the synthesis of sophisticated kinase inhibitors. Its chemical structure provides a direct and efficient route to the 2-methoxyaniline scaffold, which is a well-validated pharmacophore for targeting kinases like VEGFR2. The protocols detailed in this guide offer a robust and reproducible pathway for researchers, scientists, and drug development professionals to synthesize novel 2-anilino-5-aryloxazole inhibitors. By leveraging this accessible precursor, research teams can rapidly generate diverse compound libraries for SAR studies, ultimately accelerating the discovery of next-generation targeted therapies.

References

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.[Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. PubMed.[Link]

Sources

Method

Technical Application Note: Purification Techniques for N-(5-Amino-2-methoxyphenyl)acetamide

Executive Summary N-(5-Amino-2-methoxyphenyl)acetamide (also known as 5-Amino-2-methoxyacetanilide) is a critical intermediate in the synthesis of disperse azo dyes and specific pharmaceutical pharmacophores. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-Amino-2-methoxyphenyl)acetamide (also known as 5-Amino-2-methoxyacetanilide) is a critical intermediate in the synthesis of disperse azo dyes and specific pharmaceutical pharmacophores. Its structural integrity—specifically the preservation of the free amine at position 5 in the presence of the acetamide at position 1—is paramount for downstream yield.

This guide addresses the primary challenge in handling this compound: oxidative instability . Like many electron-rich aniline derivatives, the free amine is susceptible to rapid oxidation, leading to colored quinoid impurities. The protocols below prioritize exclusion of oxygen and chemoselective separation based on the basicity difference between the product and its nitro-precursors.

Chemical Profile & Impurity Analysis

Before initiating purification, one must understand the "Enemy"—the impurity profile generated during synthesis (typically reduction of N-(2-methoxy-5-nitrophenyl)acetamide).

ComponentStructure DescriptionChemical NatureSolubility (Acidic pH)Solubility (Basic pH)
Target Molecule 5-Amino-2-methoxyacetanilideBasic AmineSoluble (Protonated)Insoluble/Precipitates
Precursor N-(2-methoxy-5-nitrophenyl)acetamideNeutral NitroInsolubleInsoluble
Byproduct A Azo-dimers (colored)Neutral/Weakly BasicInsolubleInsoluble
Byproduct B Oxidation products (Quinones)Neutral/AcidicVariableSoluble (often)
Stability Warning
  • Oxidation Risk: High. The methoxy group (electron-donating) activates the ring, making the free amine highly reactive toward atmospheric oxygen.

  • Hydrolysis Risk: Moderate. Strong acid/base at high temperatures can hydrolyze the acetamide group or the methoxy ether. Avoid boiling in strong acid.

Method A: Chemoselective Acid-Base Extraction (Primary Purification)

Best for: Removing unreacted nitro precursor and non-basic colored impurities from crude reduction mixtures.

This method exploits the basicity of the free amine (-NH


) to separate it from neutral impurities.
Workflow Diagram

AcidBaseExtraction Crude Crude Solid (Amine + Nitro + Impurities) AcidStep Dissolve in 1.5M HCl (0-5°C) Crude->AcidStep Protonation Filter1 Filtration AcidStep->Filter1 SolidWaste Solid Residue: Unreacted Nitro & Azo Dimers Filter1->SolidWaste Discard Filtrate Acidic Filtrate (Contains Protonated Product) Filter1->Filtrate Keep Charcoal Activated Charcoal Treatment (Optional for Color) Filtrate->Charcoal BaseStep Neutralize with NH4OH to pH 8-9 Charcoal->BaseStep Filter first Precipitate Precipitate Formation BaseStep->Precipitate Deprotonation FinalFilter Filter & Wash (Cold Water) Precipitate->FinalFilter

Figure 1: Chemoselective isolation workflow separating the basic amine product from neutral precursors.

Detailed Protocol
  • Dissolution: Suspend the crude solid (10 g) in 100 mL of 1.5M HCl . Stir vigorously for 20 minutes at room temperature.

    • Why? The target amine converts to its hydrochloride salt (water-soluble). The nitro precursor remains neutral and insoluble.

  • Filtration: Filter the suspension through a Celite pad or sintered glass funnel.

    • Action: Discard the yellow/orange solid (unreacted nitro compound). Collect the clear(er) acidic filtrate.

  • Decolorization (Optional): If the filtrate is dark, add 0.5 g activated charcoal. Stir for 15 mins, then filter again.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 25% Ammonium Hydroxide (NH

    
    OH)  dropwise with stirring until pH reaches 8–9.
    
    • Critical: Do not use strong NaOH if possible, to avoid localized hydrolysis of the acetamide.

  • Isolation: A white to off-white solid will precipitate. Stir for 30 minutes to ensure complete crystallization.

  • Wash: Filter the solid and wash with ice-cold water (2 x 20 mL) to remove inorganic salts.

Method B: Antioxidant-Assisted Recrystallization (Polishing)

Best for: Removing trace salts and improving crystal habit for handling.

Standard recrystallization often leads to "browning" due to heat-induced oxidation. This modified protocol uses a reducing agent in the solvent system.[1][2][3]

Solvent System
  • Primary Solvent: Ethanol (95%) or Methanol.

  • Anti-solvent: Water.[4]

  • Additive: Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ) or Sodium Sulfite.
Detailed Protocol
  • Preparation: In a flask, prepare a mixture of Ethanol (50 mL) and Water (10 mL) . Add a pinch (approx. 50 mg) of Sodium Dithionite .

    • Mechanism:[5][6][7] The dithionite acts as an oxygen scavenger, preventing the amine from oxidizing to colored quinones during the heating step.

  • Dissolution: Add the semi-pure solid (from Method A) to the solvent. Heat to reflux (approx. 78°C) under a nitrogen blanket or with a drying tube.

  • Saturation: If the solid does not dissolve completely, add Ethanol in 5 mL portions until clear.

  • Crystallization: Remove from heat. Add hot water dropwise until a faint turbidity persists.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator (4°C) for 2 hours.

  • Drying: Filter the crystals. Dry in a vacuum oven at 40°C .

    • Note: Avoid air-drying for prolonged periods; wet amine cakes oxidize rapidly.

Analytical Validation

To certify the purity of N-(5-Amino-2-methoxyphenyl)acetamide, use the following parameters.

HPLC Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expected Retention: The Amine (Polar) will elute earlier than the Nitro precursor (Non-polar).

1H-NMR Interpretation (DMSO-d6)

Verify the integrity of the three substituents:

  • Acetamide -CH

    
    :  Singlet approx. 
    
    
    
    2.0 ppm.
  • Methoxy -OCH

    
    :  Singlet approx. 
    
    
    
    3.7–3.8 ppm.
  • Amine -NH

    
    :  Broad singlet approx. 
    
    
    
    4.5–5.0 ppm (exchangeable with D
    
    
    O).
  • Aromatic Protons: Look for the specific 1,2,4-substitution pattern (1 singlet, 2 doublets).

Storage & Handling

  • Container: Amber glass vials (protect from light).

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated).

  • Shelf Life: Re-test purity every 6 months; appearance of pink/brown color indicates oxidation.

References

  • Synthesis of Acetamide Derivatives

    • Source: BenchChem Application Notes.
    • URL:

  • Recrystallization of Acetanilides

    • Source: General Organic Chemistry Protocols (University of Missouri).
    • URL:

  • Crystal Structure & Isomer Data

    • Source: Acta Crystallographica (IUCr). "N-(4-Amino-2-methoxyphenyl)
    • URL:

  • Chemical Properties & Safety

    • Source: PubChem Compound Summary for N-(2-methoxyphenyl)
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

temperature control in n-(5-Amino-2-methoxyphenyl)acetamide synthesis

Topic: Temperature Control in -(5-Amino-2-methoxyphenyl)acetamide Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists and R&D Scientists Technical Support Center: -(5-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control in


-(5-Amino-2-methoxyphenyl)acetamide Synthesis
Content Type:  Technical Support Center (Troubleshooting & FAQs)
Audience:  Process Chemists and R&D Scientists

Technical Support Center: -(5-Amino-2-methoxyphenyl)acetamide Synthesis

Welcome to the Advanced Technical Support Hub for the synthesis of


-(5-Amino-2-methoxyphenyl)acetamide  (CAS: 585-36-4). This guide addresses critical temperature-dependent process parameters (CPPs) that influence yield, safety, and impurity profiles.

Our protocols assume the standard industrial route:

  • Acetylation of 2-methoxy-5-nitroaniline to form the precursor

    
    -(2-methoxy-5-nitrophenyl)acetamide.
    
  • Catalytic Hydrogenation (or chemical reduction) of the nitro group to the amine.[1][2][3]

Part 1: The Synthesis Workflow & Critical Control Points

The following diagram outlines the synthesis pathway and identifies the specific temperature-critical zones where deviations most frequently cause batch failure.

SynthesisWorkflow Start Starting Material: 2-Methoxy-5-nitroaniline Step1 Step 1: Acetylation (Ac2O / AcOH or Toluene) Start->Step1 Hazard1 CRITICAL CONTROL 1: Exotherm Management Risk: Bis-acetylation / Darkening Step1->Hazard1 Intermediate Intermediate: N-(2-methoxy-5-nitrophenyl)acetamide Hazard1->Intermediate Step2 Step 2: Nitro Reduction (H2 + Pd/C or Fe/HCl) Intermediate->Step2 Hazard2 CRITICAL CONTROL 2: Heat Removal Rate Risk: Runaway / Azo-dimer formation Step2->Hazard2 Product Target Product: N-(5-Amino-2-methoxyphenyl)acetamide Hazard2->Product

Caption: Process flow identifying the two primary thermal risk zones: Acetylation exotherm and Hydrogenation runaway.

Part 2: Troubleshooting Guide (FAQ Format)
Module 1: Acetylation (Precursor Synthesis)

Q1: I am observing a dark/tarry impurity profile during the acetylation of 2-methoxy-5-nitroaniline. What is happening?

Diagnosis: This is typically caused by thermal oxidation or uncontrolled exotherm during the addition of acetic anhydride.

  • The Science: Acetylation is exothermic. If the internal temperature rises above 80–90°C in the presence of air, the electron-rich aniline ring can undergo oxidative coupling, leading to colored "tar" impurities.

  • Protocol Fix:

    • Dosing Control: Do not add acetic anhydride in one shot. Use a dropping funnel to add it over 30–60 minutes.

    • Temperature Limit: Maintain the reaction mass between 40°C and 60°C during addition.

    • Reflux: Only heat to reflux (if required for completion) after the addition is complete and the initial exotherm has subsided.

Q2: Can I use higher temperatures to speed up the dissolution of the starting material? Recommendation: No. 2-methoxy-5-nitroaniline has poor solubility in many non-polar solvents. Heating it excessively (>100°C) before acetylation can lead to degradation.

  • Preferred Method: Use glacial acetic acid as the solvent.[4] It solubilizes the amine well at moderate temperatures (40–50°C) and acts as a catalyst for the acetylation.

Module 2: Nitro Reduction (The Critical Step)

Q3: During catalytic hydrogenation (Pd/C), the reaction temperature spiked, and now the conversion has stalled. Why?

Diagnosis: You likely experienced a thermal runaway followed by catalyst deactivation or poisoning .

  • The Mechanism: Nitro reduction is highly exothermic (

    
    ). A temperature spike (>70°C) can cause:
    
    • Sintering: Palladium nanoparticles agglomerate, reducing active surface area.

    • Impurity Formation: High temperatures favor the condensation of intermediate hydroxylamines with nitroso compounds to form azoxy or azo dimers (colored impurities), which coat the catalyst surface.

  • Corrective Action:

    • Cooling Loop: Ensure your reactor has an active cooling jacket before introducing Hydrogen.

    • Temperature Range: strictly maintain 25°C – 45°C .

    • Pressure: If the reaction stalls, do not increase temperature immediately. Purge the headspace with Nitrogen, filter the catalyst, and add fresh catalyst before restarting.

Q4: We are detecting high levels of hydroxylamine intermediates (Ar-NHOH). Should we increase the temperature to drive the reaction?

WARNING: Do NOT rapidly increase the temperature.

  • Safety Critical: Hydroxylamine intermediates are thermally unstable.[3] Accumulation occurs at low temperatures (<10°C) or low Hydrogen mass transfer rates. If you heat a batch with accumulated hydroxylamine, it can disproportionate violently.[3]

  • The Solution:

    • Maintain a steady temperature of 30–40°C throughout the reaction (isothermal mode) rather than starting cold and heating up.

    • Increase agitation speed (RPM) to improve Hydrogen mass transfer (

      
      ), which forces the reaction through to the amine rather than stopping at the intermediate.
      
Part 3: Data & Specifications
Temperature vs. Impurity Profile

The following table correlates reaction temperature during the reduction step with specific impurity risks.

Temperature ZoneReaction StatusPrimary Impurity RiskRecommendation
< 15°C Kinetic ControlHydroxylamine accumulation (Explosion hazard upon heating)Increase Temp to 25°C
25°C – 45°C Optimal Minimal (< 0.5%)Maintain Range
50°C – 70°C ThermodynamicAzoxy/Azo dimers (Orange/Red color)Active Cooling Required
> 80°C DegradationDeacetylation (Hydrolysis of acetamide group)Abort / Quench
Automated Cooling Logic (Graphviz)

For scale-up (>100g), manual ice baths are insufficient. Use this logic for automated reactor control systems (e.g., Mettler Toledo RC1 or similar).

CoolingLogic Sensor Temp Sensor (Tr) Internal Reactor Controller PID Controller Set Point: 35°C Sensor->Controller Input (Tr) Valve Control Valve Coolant Flow Controller->Valve Output (0-100%) Jacket Reactor Jacket (Glycol/Water) Valve->Jacket Modulate Flow Jacket->Sensor Feedback Loop

Caption: Closed-loop control logic required to manage the nitro-reduction exotherm.

Part 4: Experimental Protocol (Self-Validating)

Synthesis of


-(5-Amino-2-methoxyphenyl)acetamide via Hydrogenation 
  • Charge: In a pressure reactor, load

    
    -(2-methoxy-5-nitrophenyl)acetamide (1.0 eq) and Methanol (10 vol).
    
  • Catalyst: Add 10% Pd/C (50% wet, 5 wt% loading). Note: Add under Nitrogen blanket to prevent ignition.

  • Purge: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction:

    • Set agitation to maximum efficient RPM.

    • Pressurize to 3 bar (45 psi)

      
      .
      
    • Control Point: The exotherm will begin immediately. Modulate jacket temperature to keep internal temperature (

      
      ) at 30–35°C .
      
  • Completion: Monitor

    
     uptake. When uptake ceases, check HPLC.
    
    • Pass Criteria: Nitro precursor < 0.1%; Hydroxylamine intermediate < 0.1%.

  • Workup: Filter catalyst (warm, 30°C) through Celite. Concentrate filtrate.

  • Crystallization: Cool concentrate to 0–5°C at a rate of 10°C/hour. Fast cooling precipitates amorphous solids; slow cooling yields crystalline needles.

References
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link][5]

  • National Institute of Standards and Technology (NIST). (2025).[6] N-(2-methoxy-5-nitrophenyl)acetamide.[6][7] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • International Union of Crystallography (IUCr). (2002). N-(4-Amino-2-methoxyphenyl)acetamide. (Referenced for reduction conditions of methoxy-nitro-acetamides).[8] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of different reducing agents for n-(2-methoxy-5-nitrophenyl)acetamide

Comparative Guide: Selective Reduction Strategies for -(2-methoxy-5-nitrophenyl)acetamide Executive Summary Verdict: For laboratory-scale synthesis where purity is paramount, Catalytic Hydrogenation ( ) is the superior m...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Selective Reduction Strategies for -(2-methoxy-5-nitrophenyl)acetamide

Executive Summary

Verdict: For laboratory-scale synthesis where purity is paramount, Catalytic Hydrogenation (


)  is the superior method, offering yields >90% with minimal workup. For large-scale or cost-sensitive operations lacking high-pressure infrastructure, Iron/Acetic Acid (Bechamp Reduction)  remains the most robust alternative, widely validated for nitroacetanilides.

Chemical Context & Synthetic Challenge

Target Substrate:


-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9)
Target Product: 

-(5-amino-2-methoxyphenyl)acetamide

The reduction of this substrate presents a specific chemoselectivity challenge:

  • Nitro Group (

    
    ):  Must be fully reduced to the amine (
    
    
    
    ).[1][2]
  • Amide Linkage (

    
    ):  Must remain intact. Strong acidic hydrolysis or vigorous hydride reductions (e.g., 
    
    
    
    ) can cleave this bond, reverting the molecule to the parent aniline.
  • Ether Group (

    
    ):  Generally stable, but susceptible to cleavage under strong Lewis acid conditions (e.g., 
    
    
    
    ) or high-temperature acidic environments.
Reaction Pathway

The reduction follows a stepwise electron transfer pathway. Intermediates such as nitroso and hydroxylamine species must be fully consumed to avoid colored impurities.

ReductionPathway Nitro Nitro Precursor (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Amine Target Amine (-NH2) Hydroxyl->Amine 2e- / 2H+

Figure 1: General reduction pathway from nitroarene to aniline. Incomplete reduction stops at the hydroxylamine stage.

Detailed Method Analysis

Method A: Catalytic Hydrogenation ( )

The Gold Standard for Purity

This method utilizes heterogeneous catalysis to activate molecular hydrogen. It is the preferred method in pharmaceutical research due to the cleanliness of the reaction—the only byproduct is water.

  • Mechanism: Hydrogen gas adsorbs onto the palladium surface, dissociating into reactive hydrides. The nitro group adsorbs and is progressively reduced.

  • Selectivity: Excellent. The amide bond is stable under standard hydrogenation conditions (1-3 atm, RT to 50°C).

  • Key Advantage: Simple workup.[3] Filtration of the catalyst leaves a solution of pure product.

  • Drawback: Requires a hydrogen source (balloon or Parr shaker) and handling of pyrophoric catalyst.

Method B: Iron / Acetic Acid (Bechamp Reduction)

The Robust Workhorse

A classic electron-transfer reduction. While "old school," it is favored in industrial settings for nitroacetanilides because it is cheap and insensitive to moisture.

  • Mechanism: Iron functions as the electron source (

    
    ). Acetic acid provides the protons and activates the nitro group.
    
  • Selectivity: High. The weak acidity of acetic acid is insufficient to hydrolyze the acetamide group at moderate temperatures (reflux < 80°C).

  • Key Advantage: Low cost; no special pressure equipment required.

  • Drawback: Generates iron oxide sludge which can be tedious to filter; lower atom economy.

Method C: Sodium Dithionite ( )

The Mild, "Green" Alternative [4]

Sodium dithionite is a versatile reducing agent that operates in aqueous/alcoholic media. It is particularly useful if the substrate contains other reducible groups (like alkenes) that


 might attack.
  • Mechanism: Single electron transfer (SET) via the sulfur dioxide radical anion (

    
    ).
    
  • Selectivity: Very mild. Will not touch the amide or ether.

  • Key Advantage: Safe, aqueous conditions; no heavy metals.

  • Drawback: Variable yields; requires careful pH control (often buffered) to prevent decomposition of the reagent.

Comparative Performance Metrics

FeatureMethod A: Pd/C + H2Method B: Fe + AcOHMethod C: Na2S2O4
Yield 90 - 98% 80 - 90%60 - 85%
Purity (Crude) High (>95%)Moderate (requires recrystallization)Moderate
Reaction Time Fast (1 - 4 h)Medium (2 - 6 h)Fast (0.5 - 2 h)
Scalability Excellent (requires safety controls)ExcellentGood
Cost High (Pd catalyst)Low Low
Green Score High (Water byproduct)Low (Metal waste)Medium (Sulfite waste)
Equipment Parr Shaker / H2 LineStd.[5] GlasswareStd. Glassware

Decision Matrix

Use this flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Select Reduction Method Scale What is your scale? Start->Scale Equip Do you have H2 pressure equipment? Scale->Equip < 10g MethodB Method B: Fe / AcOH (Best for Cost/Robustness) Scale->MethodB > 100g (Cost driven) Sens Is the substrate acid-sensitive? Equip->Sens No MethodA Method A: Pd/C Hydrogenation (Best for Purity) Equip->MethodA Yes Sens->MethodB No (Stable Amide) MethodC Method C: Sodium Dithionite (Mildest Conditions) Sens->MethodC Yes (Very Sensitive)

Figure 2: Decision matrix for selecting the optimal reduction strategy.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Recommended)

Validated for nitroanisole derivatives [1, 7].

  • Preparation: In a hydrogenation flask, dissolve

    
    -(2-methoxy-5-nitrophenyl)acetamide (1.0 equiv) in Ethanol or Methanol (approx. 10-15 mL/g).
    
  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a pressure of 1–3 atm (balloon or low-pressure shaker) at Room Temperature.

  • Monitoring: Stir vigorously. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid amine.

Protocol B: Iron/Acetic Acid Reduction

Best for labs without hydrogen gas lines [9, 10].

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve

    
    -(2-methoxy-5-nitrophenyl)acetamide (1.0 equiv) in Glacial Acetic Acid / Ethanol (1:1 ratio) or pure Acetic Acid.
    
  • Activation: Heat the solution to 60-70°C.

  • Addition: Add Iron powder (3.0 - 5.0 equiv, <325 mesh) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Stir at reflux (approx. 80-90°C) for 2–4 hours.

  • Workup: Cool the mixture and dilute with excess water. Neutralize with Sodium Carbonate (

    
    ) until pH ~8.
    
  • Extraction: Filter off the iron sludge. Extract the aqueous filtrate with Ethyl Acetate (3x). Dry organics over

    
     and concentrate.
    

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite (Sodium Dithionite) - Reduction of Nitro Compounds. Retrieved from [Link]

  • Khurana, J. M., et al. (1997). Reduction of Nitroarenes with Sodium Dithionite. ChemInform. Retrieved from [Link]

  • International Union of Crystallography (IUCr). (2002). N-(4-Amino-2-methoxyphenyl)acetamide: Synthesis and Structure. (Validates Pd/C reduction of the structural isomer). Retrieved from [Link]

  • PubChem. (n.d.).[5] N-(2-methoxy-5-nitrophenyl)acetamide Compound Summary. Retrieved from [Link]

  • Owsley, D. C., & Bloomfield, J. J. (1977).[1][2] Reduction of Nitro Compounds by Iron/Acetic Acid. Synthesis, 1977(2), 118.[1][2] (Classic citation for Method B).

  • Google Patents. (1989). EP0347136A2 - Method for reducing aromatic nitro groups.

Sources

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